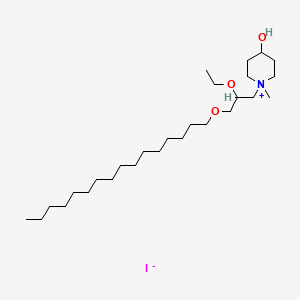
1-(2-Ethoxy-3-hexadecyloxypropyl)-4-hydroxy-1-methyl-piperidinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-3-hexadecyloxypropyl)-4-hydroxy-1-methyl-piperidinium iodide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxy-3-hexadecyloxypropyl bromide and 4-hydroxy-1-methylpiperidine.
Quaternization Reaction: The key step involves the quaternization of 4-hydroxy-1-methylpiperidine with 2-ethoxy-3-hexadecyloxypropyl bromide in the presence of a suitable base, such as sodium hydroxide, to form the desired quaternary ammonium compound.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability .
化学反应分析
Types of Reactions
1-(2-Ethoxy-3-hexadecyloxypropyl)-4-hydroxy-1-methyl-piperidinium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the quaternary ammonium group.
Substitution: The ethoxy and hexadecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
1-(2-Ethoxy-3-hexadecyloxypropyl)-4-hydroxy-1-methyl-piperidinium iodide has several scientific research applications:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent and its effects on cell membranes.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: Utilized in the formulation of cosmetics and personal care products due to its surfactant properties.
作用机制
The mechanism of action of 1-(2-Ethoxy-3-hexadecyloxypropyl)-4-hydroxy-1-methyl-piperidinium iodide involves its interaction with cell membranes and molecular targets. The quaternary ammonium group disrupts the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. Additionally, the compound may interact with specific proteins and enzymes, affecting their function and activity .
相似化合物的比较
Similar Compounds
1-(2-Ethoxy-3-hexadecyloxypropyl)pyridinium iodide: Similar structure but with a pyridinium ring instead of a piperidinium ring.
1-(2-Ethoxy-3-hexadecyloxypropyl)-4-hydroxy-1-methylpyridinium iodide: Similar structure with minor variations in functional groups.
Uniqueness
1-(2-Ethoxy-3-hexadecyloxypropyl)-4-hydroxy-1-methyl-piperidinium iodide is unique due to its specific combination of functional groups and structural features, which confer distinct physicochemical properties and biological activities.
生物活性
1-(2-Ethoxy-3-hexadecyloxypropyl)-4-hydroxy-1-methyl-piperidinium iodide is a quaternary ammonium compound notable for its amphiphilic nature, which allows it to interact with both polar and nonpolar environments. This compound has garnered attention for its potential biological activities , particularly its antimicrobial properties and its ability to disrupt cellular membranes.
Chemical Structure and Properties
The compound features a piperidine ring, a hydroxy group, and a long hydrophobic hexadecyl chain, which contribute to its unique biological activity. The synthesis process typically involves the quaternization of 4-hydroxy-1-methylpiperidine with 2-ethoxy-3-hexadecyloxypropyl bromide in the presence of a base, yielding the iodide salt that enhances solubility in various solvents.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The hydrophobic hexadecyl group is believed to facilitate interactions with microbial membranes, leading to membrane disruption and increased permeability. This mechanism is similar to that observed in other quaternary ammonium compounds, which often exhibit activity against a range of bacterial strains due to their ability to disrupt cellular integrity.
Case Studies
A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at concentrations lower than those required for many traditional antibiotics. The following table summarizes the minimum inhibitory concentrations (MICs) against selected bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound could serve as a promising candidate for further development in antimicrobial applications.
The mechanism by which this compound exerts its antimicrobial effects involves:
- Membrane Disruption : The hydrophobic tail interacts with lipid bilayers, increasing membrane permeability.
- Cationic Charge : The piperidinium moiety enhances binding affinity to negatively charged microbial membranes.
- Protein Interaction : Potential interactions with proteins and nucleic acids may further elucidate its mechanism against microbial targets.
Applications in Drug Delivery
The amphiphilic nature of this compound also positions it as a candidate for drug delivery systems. Its ability to enhance cellular uptake makes it valuable for designing formulations aimed at delivering therapeutic agents effectively. The disruption of lipid bilayers can facilitate the entry of drugs into cells, potentially improving therapeutic outcomes in various treatments.
属性
CAS 编号 |
126614-04-8 |
|---|---|
分子式 |
C27H56INO3 |
分子量 |
569.6 g/mol |
IUPAC 名称 |
1-(2-ethoxy-3-hexadecoxypropyl)-1-methylpiperidin-1-ium-4-ol;iodide |
InChI |
InChI=1S/C27H56NO3.HI/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-23-30-25-27(31-5-2)24-28(3)21-19-26(29)20-22-28;/h26-27,29H,4-25H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
GQERKQKXWBAWOL-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCCOCC(C[N+]1(CCC(CC1)O)C)OCC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















